molecular formula C11H20O2 B14531366 Methyl 1-butylcyclopentane-1-carboxylate CAS No. 62410-34-8

Methyl 1-butylcyclopentane-1-carboxylate

Cat. No.: B14531366
CAS No.: 62410-34-8
M. Wt: 184.27 g/mol
InChI Key: WBEVGYGEJHUARK-UHFFFAOYSA-N
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Description

Methyl 1-butylcyclopentane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and they only contain carbon-hydrogen bonds and carbon-carbon single bonds . This compound is characterized by a cyclopentane ring substituted with a butyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-butylcyclopentane-1-carboxylate typically involves the esterification of 1-butylcyclopentane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-butylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Methyl 1-butylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.

    Medicine: Research into its potential as a drug intermediate or in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which methyl 1-butylcyclopentane-1-carboxylate exerts its effects depends on the specific reactions it undergoes. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    Methyl cyclopentane: A cyclopentane ring with a methyl group substitution.

    Butyl cyclopentane: A cyclopentane ring with a butyl group substitution.

Uniqueness

Methyl 1-butylcyclopentane-1-carboxylate is unique due to the presence of both a butyl group and a carboxylate ester group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

62410-34-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl 1-butylcyclopentane-1-carboxylate

InChI

InChI=1S/C11H20O2/c1-3-4-7-11(10(12)13-2)8-5-6-9-11/h3-9H2,1-2H3

InChI Key

WBEVGYGEJHUARK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCC1)C(=O)OC

Origin of Product

United States

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